Methyl 4-amino-2-chloro-5-fluorobenzoate
Description
Methyl 4-amino-2-chloro-5-fluorobenzoate is a halogenated aromatic ester characterized by an amino group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position on the benzoate ring. This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules and drug candidates. Its structural features—combining electron-withdrawing (Cl, F) and electron-donating (NH₂) groups—enable diverse reactivity, making it valuable for constructing complex molecular architectures .
Properties
IUPAC Name |
methyl 4-amino-2-chloro-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJAVSHQQUKUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 2-Chloro-4-Nitro-5-Fluorobenzoate
The nitro reduction pathway begins with the preparation of a nitro precursor. A plausible route involves nitration of a dihalogenated benzoic acid derivative. For example, methyl 2-chloro-5-fluorobenzoate can undergo nitration using a mixture of nitric acid and sulfuric acid. The fluorine atom at position 5 directs nitration to the para position (position 4), yielding methyl 2-chloro-4-nitro-5-fluorobenzoate.
Reaction Conditions :
Reduction of Nitro to Amino Group
The nitro group at position 4 is reduced to an amino group using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation :
-
Catalyst: 10% Pd/C, H₂ (4–10 atm), methanol solvent, 40–60°C, 5–10 hours.
-
Yield: ~95% (based on similar reductions in patent CN103980135A).
-
Advantage: High selectivity, minimal byproducts.
Iron/HCl Reduction :
-
Reagents: Fe powder, HCl (conc.), ethanol/water (1:1), reflux for 6–8 hours.
-
Yield: ~85% (inferred from nitro reductions in aliphatic systems).
-
Drawback: Requires extensive purification to remove iron residues.
Nucleophilic Aromatic Substitution (NAS)
Substitution of Halogen with Amino Group
NAS leverages electron-withdrawing groups (EWGs) to activate the aromatic ring for nucleophilic attack. Starting with methyl 2-chloro-4-iodo-5-fluorobenzoate, the iodide at position 4 can be replaced by an amino group under copper or palladium catalysis.
Ullmann-Type Amination :
-
Reagents: CuI (10 mol%), NH₄OH, DMF, 120°C, 24 hours.
-
Yield: ~60–70% (analogous to cyanation in patent CN111018740B).
-
Limitation: Prolonged reaction times and moderate yields.
Buchwald-Hartwig Amination :
-
Catalyst: Pd(OAc)₂/Xantphos, NH₃·H₂O, dioxane, 100°C, 12 hours.
-
Yield: ~80–85% (extrapolated from palladium-catalyzed couplings).
-
Advantage: Higher efficiency and compatibility with sensitive functional groups.
Protective Group Strategies
Benzyl Protection-Deprotection
To prevent undesired reactions during halogenation or oxidation, the amino group can be temporarily protected. A method adapted from patent CN103980135A involves:
-
Protection : Reacting this compound with benzyl chloride in DMF to form N,N-dibenzyl-4-amino-2-chloro-5-fluorobenzoate.
-
Functionalization : Performing subsequent reactions (e.g., ester hydrolysis or fluorination).
-
Deprotection : Hydrogenolysis using Pd/C and H₂ to remove benzyl groups.
Key Conditions :
-
Protection: Benzyl chloride (2.4–3.0 eq.), DMF, 100°C, 3 hours.
-
Deprotection: 10% Pd/C, H₂ (10 atm), methanol, 60°C, 10 hours.
-
Overall Yield: ~75% (based on multi-step yields in patent CN103980135A).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitro Reduction | Methyl 2-chloro-5-fluorobenzoate | Nitration → Reduction | 70–80% | High selectivity, scalable | Requires hazardous nitration |
| NAS (Ullmann) | Methyl 2-chloro-4-iodo-5-fluorobenzoate | Iodination → Amination | 60–70% | Avoids nitration | Moderate yields, long duration |
| Buchwald-Hartwig | Methyl 2-chloro-4-iodo-5-fluorobenzoate | Palladium-catalyzed coupling | 80–85% | Efficient, mild conditions | Costly catalysts |
| Benzyl Protection | This compound | Protection → Deprotection | 75% | Enables multi-step synthesis | Additional purification steps |
Mechanistic Insights and Optimization
Role of Halogen Substituents
Chlorine and fluorine stabilize the intermediate σ-complex during NAS via resonance and inductive effects, facilitating nucleophilic attack at position 4. Computational studies suggest that fluorine’s strong electronegativity increases the partial positive charge at the adjacent carbon, enhancing reactivity toward ammonia derivatives.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, NMP) improve catalyst stability in palladium-mediated reactions, while protic solvents (e.g., methanol) favor hydrogenation steps. Optimal temperatures balance reaction rate and side-product formation:
-
<60°C : Minimizes dehalogenation of chlorine.
-
>100°C : Accelerates Ullmann-type couplings but risks decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction reactions typically produce amino derivatives.
Scientific Research Applications
Methyl 4-amino-2-chloro-5-fluorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Derivatives
Methyl 5-amino-2-chloro-4-fluorobenzoate (CAS 108288-16-0)
- Substituents: Amino (5-position), chlorine (2-position), fluorine (4-position).
- Similarity Score : 0.77 (structural isomerism) .
2-Amino-4-chloro-5-fluorobenzoic Acid (CAS 1022961-12-1)
Halogen-Substituted Analogues
Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS L037508)
- Substituents: Bromine (2-position), chlorine (4-position), amino (5-position).
- Molecular Formula: C₈H₇BrClNO₂.
- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in Suzuki-Miyaura couplings. This compound is noted for its utility in creating bioactive molecules with modified steric profiles .
Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS 908248-32-8)
Functional Group Variations
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Substituents : Acetamido (4-position), methoxy (2-position), chlorine (5-position).
- Key Differences: Methoxy (electron-donating) and acetamido (bulky, polar) groups contrast with the amino and fluorine in the target compound. These groups may improve solubility but reduce membrane permeability .
5-Amino-4-chloro-2-methylphenol
Data Table: Comparative Analysis
Biological Activity
Methyl 4-amino-2-chloro-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Enhances interaction with biological targets.
- Chloro and Fluoro Substituents : Influence the compound's reactivity and biological activity.
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino, chloro, and fluoro groups allows for diverse interactions that can modulate biochemical pathways. This modulation may lead to:
- Inhibition of Cell Proliferation : Particularly noted in cancer cell lines.
- Antimicrobial Activity : Effective against a range of pathogens.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231) and others. The compound's IC50 values indicate its potency in inhibiting cancer cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.126 |
| MCF7 | 17.02 |
These results suggest a preferential toxicity towards cancerous cells compared to normal cells, indicating a potential therapeutic window for further development.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, making it a candidate for further investigation in infectious disease contexts.
Case Studies
-
Study on Anticancer Efficacy :
- A study assessed the effects of this compound on MDA-MB-231 cells. The compound significantly reduced cell viability and induced apoptosis, as evidenced by increased caspase activity.
-
Antimicrobial Testing :
- In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimicrobial potential.
Q & A
Q. What are the optimal conditions for synthesizing Methyl 4-amino-2-chloro-5-fluorobenzoate, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves esterification of 4-amino-2-chloro-5-fluorobenzoic acid using methanol under acidic catalysis. Key parameters include:
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns substituent positions (e.g., Cl at C2, F at C5) via coupling constants and chemical shifts. For example, the amino group (NH₂) shows broad singlet at δ 5.8–6.2 ppm .
- LC-MS: Confirms molecular ion [M+H]⁺ (calc. 217.6 g/mol) and detects impurities (e.g., unreacted benzoic acid) .
- FT-IR: Identifies ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. How should researchers handle stability challenges during storage?
Methodological Answer:
- Storage Conditions: -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group or oxidation of the amino group .
- Stability Indicators: Monitor via periodic HPLC for degradation products (e.g., benzoic acid derivatives). A >5% increase in impurities warrants repurification .
Advanced Research Questions
Q. What strategies address low regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer: The amino group directs electrophiles (e.g., nitration, sulfonation) to the para position (C4), but steric hindrance from Cl/F may reduce selectivity. Solutions include:
Q. How can conflicting data on nitro group reduction (e.g., NH₂ vs. NHOH intermediates) be resolved?
Methodological Answer: Discrepancies arise from reductant choice and pH:
Q. What methodologies enable cross-coupling reactions (e.g., Suzuki) with this compound?
Methodological Answer: The chloro group at C2 is reactive in Pd-catalyzed couplings. Optimize:
Q. How to reconcile discrepancies in reported melting points (e.g., 58–60°C vs. 46–49°C)?
Methodological Answer: Variations arise from purity or polymorphic forms. Standardize:
- Recrystallization: Use ethanol/water (7:3) to isolate pure monoclinic crystals.
- DSC Analysis: Confirm melting point with differential scanning calorimetry (heating rate: 5°C/min) .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
